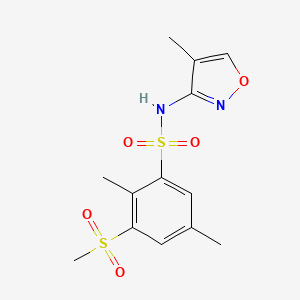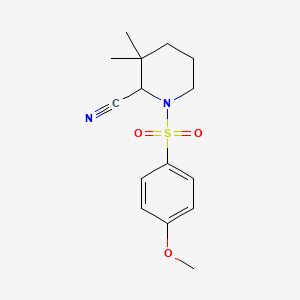
2,5-dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including multiple methyl groups, sulfonyl groups, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazole Ring: Starting from a suitable precursor, such as a β-keto ester, the oxazole ring can be formed through cyclization reactions involving reagents like hydroxylamine.
Coupling Reactions: The final coupling of the oxazole derivative with the sulfonamide moiety can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol-containing compounds.
Applications De Recherche Scientifique
2,5-Dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylbenzenesulfonamide: Lacks the oxazole ring and additional sulfonyl group, making it less complex.
N-(4-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar but lacks the multiple methyl and sulfonyl groups.
3-Methylsulfonylbenzenesulfonamide: Contains sulfonyl groups but lacks the oxazole ring and additional methyl groups.
Uniqueness
2,5-Dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and oxazole groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S2/c1-8-5-11(21(4,16)17)10(3)12(6-8)22(18,19)15-13-9(2)7-20-14-13/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMGUUOIPHPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=NOC=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973651.png)
![N-[3-methyl-1-[3-(trifluoromethyl)phenyl]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973673.png)
![N-[2-methyl-2-[4-(2-methylpropoxy)phenyl]propyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973680.png)
![N-[[2-(4-ethoxyphenoxy)pyridin-4-yl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973688.png)
![N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6973692.png)
![[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6973700.png)
![2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6973707.png)
![(4-Fluorophenyl)-[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methanone](/img/structure/B6973715.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B6973717.png)
![N,N-dimethyl-5-[[methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6973737.png)
![2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6973742.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide](/img/structure/B6973752.png)
